(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Description
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16(17(6-1-2-7-17)15-4-3-9-22-15)20-8-5-14-13(11-20)10-18-12-19-14/h3-4,9-10,12H,1-2,5-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJGRNPHLWRGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4=NC=NC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidine core, which is then functionalized with a cyclopentyl group and a thiophene ring. Common reagents used in these reactions include cyclopentanone, thiophene-2-carboxaldehyde, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[4,3-d]pyrimidine core can be reduced to form dihydropyrido derivatives.
Substitution: Various substituents can be introduced at different positions on the core structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrido[4,3-d]pyrimidine core can produce dihydropyrido derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For instance, studies on similar derivatives have shown their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been evaluated for its efficacy against various cancer cell lines.
- Case Study : A derivative of this compound demonstrated an IC50 value of approximately 25.7 nM against specific cancer cell lines, indicating potent antiproliferative effects. The mechanism involves disruption of microtubule dynamics, which is critical for mitosis .
Targeting Kinase Inhibition
Pyrido[4,3-d]pyrimidines have been explored as inhibitors of tyrosine kinases, which are pivotal in numerous signaling pathways related to cancer progression.
- Research Findings : A study highlighted the synthesis of various pyrido[4,3-d]pyrimidine derivatives that showed promising activity as tyrosine kinase inhibitors. This suggests that the compound could potentially be developed into a therapeutic agent targeting specific kinases involved in tumorigenesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is crucial for optimizing its pharmacological properties.
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on the pyridine ring | Influence on binding affinity to target proteins |
| Modifications on the cyclopentyl moiety | Alteration of lipophilicity and bioavailability |
| Presence of thiophene group | Potential enhancement of electron delocalization |
Mechanism of Action
The mechanism of action of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The dihydropyridopyrimidine core is shared with several analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- Thiophene vs. Phenyl/CF3 Groups : The target compound’s thiophene moiety may enhance π-π stacking interactions compared to phenyl or trifluoromethyl groups in analogs .
- Cyclopentyl Bridge : The 1-(thiophen-2-yl)cyclopentyl group introduces steric bulk and reduced crystallinity compared to linear chains (e.g., butyl in 4a) .
- Ketone vs.
Physicochemical Properties
- Melting Points: Compound 13a has a high melting point (270–272°C), likely due to hydrogen bonding from the imino group. The target compound’s cyclopentyl group may reduce crystallinity, lowering its m.p. .
- Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the thiophene-containing target compound .
- Solubility : The ketone group in the target compound may enhance aqueous solubility relative to thioether or thione analogs .
Reactivity and Functionalization
- Nucleophilic Substitution: The chloro group in 4a () allows further derivatization, whereas the target compound’s methanone group may limit reactivity .
- Thiophene Reactivity : The thiophen-2-yl group in the target compound could undergo electrophilic substitution (e.g., bromination), unlike phenyl or CF3 analogs .
Computational Similarity Analysis
While direct similarity metrics (e.g., Tanimoto coefficients) are unavailable, pharmacophore modeling would highlight:
- Common Features: Aromatic cores (pyrimidine, thiophene) and hydrogen-bond acceptors (ketone, imino).
- Divergences : Substituent bulk (cyclopentyl vs. linear chains) and electronic profiles (thiophene’s electron-rich nature vs. CF3’s electron-withdrawing effect) .
Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel heterocyclic compound with potential therapeutic applications. Its structure suggests a promising profile for biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.35 g/mol. The compound features a pyrido-pyrimidine core, which is known for its diverse biological activities.
Anticancer Properties
Research has indicated that compounds containing the dihydropyrido-pyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies demonstrated that derivatives of pyrido-pyrimidines can effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to increased apoptosis rates .
Antimicrobial Activity
Compounds related to this compound have also shown promising antimicrobial properties. They exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
A study evaluated the antimicrobial efficacy of various pyrido-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds possess minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is hypothesized to involve antioxidant activity and modulation of neuroinflammatory responses.
Case Study:
In animal models of Alzheimer's disease, similar compounds have been shown to reduce amyloid-beta plaque accumulation and improve cognitive function. This suggests a potential pathway for further research into neuroprotective applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for constructing the pyrido[4,3-d]pyrimidine core in this compound?
- Methodological Answer : The pyrido[4,3-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, thiophene-substituted intermediates (e.g., 5-aryl-8-arylmethylene derivatives) are prepared by reacting hydrazine hydrate with thioxo precursors under reflux conditions. Subsequent functionalization with cyclopentylmethanone groups is achieved through nucleophilic substitution or coupling reactions. Key steps include:
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- 1H NMR : Peaks at δ 6.08–8.67 ppm confirm aromatic protons and pyrimidine ring protons .
- LC-MS : Molecular ion peaks (e.g., m/z 383.0 [M+H]+) validate molecular weight .
- Elemental Analysis : C, H, N, and S percentages are matched with theoretical values (e.g., C: 51.50%, H: 4.07% for thiophene derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of thiophene-cyclopentylmethanone intermediates?
- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
Q. How do researchers resolve contradictions in reported biological activity data for similar pyrido-pyrimidine derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) require:
Q. What computational methods are employed to predict the compound’s binding affinity for kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and density functional theory (DFT) are used to model interactions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
